
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C11H20F2N2O2 and a molecular weight of 250.29 g/mol . This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The reaction conditions often include the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate: This compound has a similar structure but differs in the ring system, which can affect its chemical properties and applications.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another similar compound with different functional groups that influence its reactivity and use.
Properties
Molecular Formula |
C11H20F2N2O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-[1-(1,3-difluoropropan-2-yl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)14-8-6-15(7-8)9(4-12)5-13/h8-9H,4-7H2,1-3H3,(H,14,16) |
InChI Key |
BZYQGZKXMPUNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(CF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B11864741.png)
![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)
![[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B11864753.png)
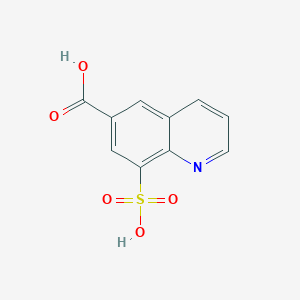
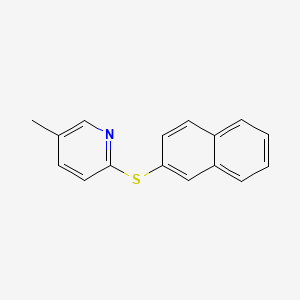
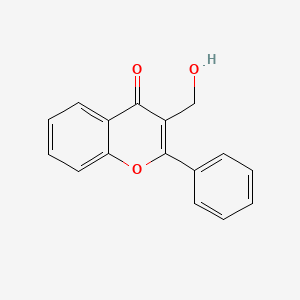
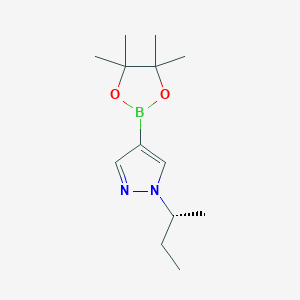
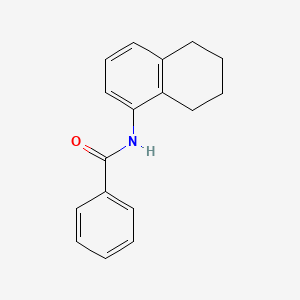


![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)
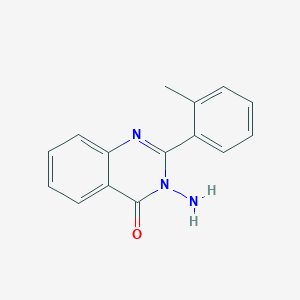
![1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B11864812.png)

